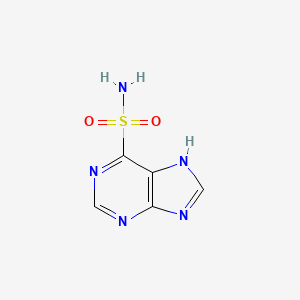

1H-Purine-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

7H-purine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTGSUQZDBBLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418679 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-01-2 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Biological Activity of 1h Purine 6 Sulfonamide Analogues in Pre Clinical Models

Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) in Microorganisms

The primary mechanism by which 1H-Purine-6-sulfonamide and related sulfonamide analogues exert their antimicrobial effect is through the targeted inhibition of dihydropteroate synthetase (DHPS). nih.govwikipedia.orgnih.gov This enzyme is critical in the bacterial folate biosynthesis pathway, a metabolic route essential for microbial survival but absent in mammals, who obtain folate from their diet. nih.govwikipedia.org This difference forms the basis for the selective toxicity of sulfonamides against bacteria. wikipedia.orgresearchgate.net

Sulfonamide-based purine (B94841) analogues are structural mimics of the natural substrate of DHPS, p-Aminobenzoic acid (PABA). nih.govresearchgate.net Due to this structural similarity, they act as competitive antagonists, binding to the active site of the DHPS enzyme. wikipedia.orgnih.govnih.gov This binding action physically obstructs PABA from accessing the enzyme, thereby inhibiting the catalytic conversion of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate and PABA into 7,8-dihydropteroate. wikipedia.orgnih.govnih.gov The sulfonamide molecule fits into the PABA-binding pocket, with the sulfonyl group's oxygen atoms often occupying a similar position to the carboxyl group of PABA. nih.gov This competitive inhibition is a reversible process; an increase in the concentration of the natural substrate, PABA, can overcome the inhibitory effect. youtube.com

Table 1: Comparative Inhibition of Dihydropteroate Synthase (DHPS) by a Sulfonamide

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | Source |

|---|---|---|---|---|

| Sulfamethoxazole (SMX) | Dihydropteroate Synthase (DHPS) | Escherichia coli | 5.1 µM | biorxiv.org |

The inhibition of DHPS represents a critical bottleneck in the folic acid (folate) metabolic pathway. wikipedia.orgresearchgate.net By preventing the formation of 7,8-dihydropteroate, sulfonamides effectively halt the synthesis of dihydrofolic acid (DHF) and its subsequent reduction to tetrahydrofolic acid (THF). nih.govresearchgate.net THF and its derivatives are essential one-carbon donors required for numerous biosynthetic processes. researchgate.netnih.gov

A primary consequence of THF depletion is the disruption of de novo purine synthesis, as THF cofactors are indispensable for the formation of the purine ring. nih.gov This interruption of purine nucleotide production, along with the impairment of thymidylate and certain amino acid syntheses, prevents the synthesis of DNA and RNA. wikipedia.orgnih.gov Without these essential nucleic acids, bacteria cannot replicate or grow, resulting in a bacteriostatic effect. wikipedia.org

The clinical efficacy of sulfonamides has been diminished by the widespread development of bacterial resistance. nih.govnih.gov In research models, two principal mechanisms have been identified:

Alterations in the Target Enzyme: The most common mechanism involves mutations within the chromosomal folP gene, which encodes the DHPS enzyme. nih.govresearchgate.netbiorxiv.org These mutations, often involving one- or two-codon insertions, can alter the active site of DHPS, reducing its affinity for sulfonamide inhibitors while largely maintaining its ability to bind the natural substrate, PABA. nih.govresearchgate.net This allows the folate pathway to function even in the presence of the drug.

Acquisition of Drug-Resistant Enzyme Variants: Bacteria can acquire resistance through the horizontal gene transfer of mobile genetic elements, such as plasmids. nih.govbiorxiv.org These elements often carry alternative DHPS genes, such as sul1 and sul2. nih.gov These genes encode for highly divergent DHPS enzyme variants that are intrinsically insensitive to sulfonamide inhibition but still function effectively to synthesize dihydropteroate, thus bypassing the action of the antibiotic. biorxiv.orgspringernature.com Studies have shown that over 10,000-fold more sulfonamide may be required to inhibit these resistant enzymes compared to the wild-type DHPS. biorxiv.org

Modulation of Dihydrofolate Reductase (DHFR) Activity

Dihydrofolate reductase (DHFR) is the enzyme that catalyzes the step immediately following the one blocked by sulfonamides, reducing DHF to the biologically active THF. nih.govnih.gov While sulfonamides like this compound directly target DHPS, their use is mechanistically linked to the modulation of the entire folate pathway, including the step involving DHFR.

In therapeutic strategies, DHPS inhibitors are frequently used in combination with DHFR inhibitors, such as trimethoprim. nih.govnih.govcnr.it This dual-action approach targets two sequential enzymes in the same essential metabolic pathway. nih.gov This combination creates a synergistic effect that is often bactericidal (kills bacteria), whereas each inhibitor alone is typically bacteriostatic. nih.gov By inhibiting both DHPS and DHFR, the folate synthesis pathway is blocked at two critical points, leading to a more profound depletion of THF and a more potent antimicrobial effect. researchgate.net

Interactions with Eukaryotic Enzymatic Systems in Research Models

In addition to their antimicrobial targets, sulfonamide derivatives, including purine sulfonamides, have been studied for their interaction with eukaryotic enzymes, notably carbonic anhydrases (CAs). mdpi.com CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing roles in various physiological processes. mdpi.com

The sulfonamide moiety is a key pharmacophore that acts as a potent zinc-binding group within the active site of CA isoforms. mdpi.com Research has demonstrated that various sulfonamide-based compounds can inhibit different human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.gov The inhibitory activity and selectivity can vary significantly depending on the chemical scaffold to which the sulfonamide group is attached. mdpi.comnih.gov Studies on different classes of sulfonamides have reported a wide range of inhibition constants (Ki) against various hCA isoforms, indicating that these compounds can be potent inhibitors of eukaryotic enzymatic systems.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Sulfonamide Compounds

| Compound Group | Target Isoform | Range of Inhibition Constants (Ki) | Source |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 nM - 8010 nM | mdpi.com |

| Benzenesulfonamide derivatives | hCA IX | 6.1 nM - 568.8 nM | nih.gov |

| Benzenesulfonamide derivatives | hCA II | 11.2 nM - 889.1 nM | nih.gov |

IMP Dehydrogenase Inhibition by Purine Analogs

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a crucial enzyme in cellular metabolism, catalyzing the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. This reaction involves the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). The resulting XMP is a direct precursor to guanosine (B1672433) monophosphate (GMP), which is subsequently converted to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). Guanine nucleotides are essential for a multitude of biological processes, including the synthesis of DNA and RNA, signal transduction by G-proteins, and energy transfer.

The inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which in turn disrupts DNA replication and other vital cellular functions, making it a key target for antimetabolite drugs. Purine analogues, which mimic the structure of natural purines, can act as potent inhibitors of this enzyme. The mechanism of action for many purine-based antimetabolites involves their intracellular conversion into fraudulent nucleotides that either competitively or noncompetitively inhibit IMPDH. For instance, the antiviral drug Ribavirin (B1680618) is phosphorylated intracellularly to ribavirin-5-monophosphate, which then inhibits IMPDH. Other compounds, like mycophenolic acid (MPA), are potent, reversible, and noncompetitive inhibitors of IMPDH.

By disrupting the gateway to guanine nucleotide synthesis, purine analogue inhibitors of IMPDH effectively halt the proliferation of rapidly dividing cells, such as cancer cells, which have a high demand for nucleic acid precursors. This targeted depletion of essential building blocks is a primary mechanism contributing to the cytostatic and cytotoxic effects observed in pre-clinical models.

Protein Kinase and Angiogenesis Inhibition in Pre-clinical Studies

Analogues of this compound have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling, proliferation, and survival. The purine scaffold is recognized as a suitable structure for kinase inhibition. nih.gov Preclinical studies have demonstrated that synthetic purine-sulfonamide hybrids can exhibit significant inhibitory activity against several key kinases implicated in cancer progression.

A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were shown to possess anti-proliferative activity against human cancer cell lines and human umbilical vein endothelial cells (HUVECs). In this series, a specific compound, designated 9n, was identified as an effective inhibitor of Akt1 and Abl tyrosine kinase. nih.gov In another study, a purine-sulfonamide hybrid (compound 56) was found to be a promising CDK2 inhibitor, with activity superior to the reference compound R-roscovitine. nih.gov Further research into purine sulfonamides revealed dual-target inhibitors, such as a compound that potently inhibited both Janus kinase 2 (JAK2) and BRG4 (BD2). nih.govresearchgate.net

The table below summarizes the inhibitory concentrations for selected purine-sulfonamide analogues against various protein kinases.

| Compound | Target Kinase | IC50 |

|---|---|---|

| Compound 9n | Akt1 | 1.73 μM |

| Compound 9n | Abl Tyrosine Kinase | 1.53 μM |

| Compound 56 | CDK2 | 19 nM |

| Compound 44 | JAK2 | 22 nM |

| Compound 44 | BRG4 (BD2) | 13 nM |

In addition to direct kinase inhibition, these compounds have demonstrated anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The purine analogue 6-methylmercaptopurine (B131649) riboside (6-MMPR) was shown to inhibit both early and late phases of the angiogenesis process in vitro and in vivo. nih.gov Specifically, it inhibited fibroblast growth factor-2 (FGF2)-induced proliferation of endothelial cells and blocked the formation of capillary-like structures. nih.gov Similarly, the N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide compound 9n showed anti-angiogenic activities comparable to the drug pazopanib (B1684535) in both HUVEC tube formation assays and rat thoracic aorta rings tests. nih.gov

Other Enzyme Inhibition Profiles (e.g., urease, butyrylcholinesterase, lipoxygenase, histone deacetylase 6, P2X7)

The primary enzymatic targets for this compound analogues that have been elucidated in pre-clinical research are protein kinases and key enzymes of the nucleotide synthesis pathway, such as IMP dehydrogenase. While the purine-sulfonamide scaffold is versatile, there is limited specific data in the available scientific literature regarding the direct and potent inhibition of other enzyme classes such as urease, butyrylcholinesterase, lipoxygenase, histone deacetylase 6 (HDAC6), or the P2X7 receptor by these specific compounds. The main focus of mechanistic studies for this class of molecules has remained on their roles as antimetabolites and signaling pathway modulators through kinase inhibition.

Cellular Responses Induced by this compound Analogues in In Vitro Models

Interference with Nucleic Acid Synthesis and Replication

Purine analogues, including derivatives of this compound, are classified as antimetabolites because they structurally mimic natural purine bases (adenine and guanine). ethernet.edu.et Their primary mechanism of inducing cellular responses is by interfering with the synthesis and replication of nucleic acids. ethernet.edu.et This interference occurs through several interconnected pathways.

First, as discussed, these compounds can inhibit the de novo synthesis of purine nucleotides by targeting enzymes like IMPDH. This blockade depletes the intracellular pools of guanosine and deoxyguanosine triphosphates (GTP and dGTP), which are essential building blocks for RNA and DNA synthesis, respectively. Without an adequate supply of these precursors, DNA replication and transcription are halted.

Second, many purine analogues must be metabolically activated, typically by phosphorylation, into their fraudulent nucleotide form. nih.gov These fraudulent nucleotides can then be incorporated into growing DNA or RNA strands by polymerases. The presence of an unnatural base within the nucleic acid chain can disrupt its structure and function, leading to chain termination, preventing further elongation, or causing miscoding during subsequent rounds of replication or transcription. nih.gov This leads to DNA damage and functional impairment of RNA molecules, ultimately compromising cell viability.

Induction of Apoptosis and Cell Cycle Perturbation in Cell Lines

The disruption of nucleic acid synthesis and the inhibition of critical protein kinases by this compound analogues trigger significant downstream cellular responses, most notably cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Perturbation: Cells have surveillance mechanisms, known as cell cycle checkpoints, that monitor the integrity of DNA and the availability of resources for replication. When DNA damage occurs or nucleotide pools are depleted due to antimetabolite action, these checkpoints are activated, causing the cell cycle to arrest. This arrest prevents the cell from propagating errors in its genetic material. For example, some purine-sulfonamide hybrids have been shown to cause cell cycle arrest at the G2/M phase. nih.gov This provides time for the cell to attempt repairs, but if the damage is too severe, it can lead to the induction of apoptosis.

Induction of Apoptosis: Apoptosis is a controlled process of cell dismantling that eliminates damaged or unwanted cells. There are two primary pathways for its induction: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activity of purine-sulfonamide analogues can trigger the intrinsic pathway through several mechanisms. The inhibition of pro-survival protein kinases, such as Akt, disrupts signals that normally suppress apoptosis. Furthermore, the stress caused by DNA damage and stalled replication forks is a powerful trigger for apoptosis. For instance, studies on related compounds have shown that they induce concentration- and time-dependent apoptosis, characterized by the activation of caspases (the executioner enzymes of apoptosis) and the loss of mitochondrial membrane potential.

Structure Activity Relationship Sar and Rational Design Principles for 1h Purine 6 Sulfonamide Analogues

Identification of Pharmacophore Features Governing Biological Activity

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For purine-6-sulfonamide analogues, particularly those exhibiting antitumor activity, computational modeling has been instrumental in defining the critical pharmacophoric elements.

A hydrogen bond donor group at the C2 position of the purine (B94841) ring (e.g., -NH2).

The 2'-hydroxyl group (2'-OH) of the ribofuranosyl moiety.

The 5'-hydroxyl group (5'-OH) of the ribofuranosyl moiety.

| Pharmacophore Feature | Location | Apparent Contribution |

| Hydrogen Bond Donor | C2 position of the purine ring | Favors stability of the active syn conformation nih.gov |

| Hydrogen Bond Donor/Acceptor | 2'-OH on the ribofuranosyl ring | Contributes to stabilizing the active conformation nih.gov |

| Hydrogen Bond Donor/Acceptor | 5'-OH on the ribofuranosyl ring | Contributes to stabilizing the active conformation nih.gov |

| Aromatic Ring System | Purine Core | Provides the central scaffold for substituent attachment |

| Hydrogen Bond Donor/Acceptor | Sulfonamide Moiety | Engages in key interactions with the target protein |

Influence of Substituent Modifications on the Purine Ring System

The purine ring serves as the central scaffold for 1H-Purine-6-sulfonamide analogues, and modifications at various positions can dramatically alter their biological activity.

Systematic modification of substituents at specific positions on the purine core is a cornerstone of SAR studies for this class of compounds.

C2 Position: The nature of the substituent at the C2 position is critical. As identified in pharmacophore modeling, a 2-amino group (-NH2) is a major contributor to the antitumor activity of related nucleosides by stabilizing the active syn conformation. nih.gov Conversely, in other contexts, such as antiviral activity against Varicella-Zoster Virus (VZV), the presence of an amino group at the C2 position of purine analogues can severely impair the function of the target enzyme, thymidine (B127349) kinase. harvard.edu This highlights the target-dependent nature of SAR, where a beneficial group for one activity can be detrimental for another.

N1 Position: The nitrogen at the N1 position of the purine ring plays a significant role in directing chemical modifications and can influence molecular interactions. For instance, the N1 purinyl nitrogen can direct C-H activation at the ortho position of an aryl ring attached to C6, facilitating the synthesis of complex, fused polycyclic purine systems. nih.govresearchgate.net This directing effect underscores the importance of the N1 position in the rational design of new analogues with altered shapes and functionalities.

For nucleoside analogues of this compound, the glycosidic moiety is not merely a solubilizing group but an active participant in molecular recognition.

The presence of a β-D-ribofuranosyl group is a key determinant of the biological activity in many purine nucleoside analogues. As established through computational analysis, the 2'-OH and 5'-OH groups of the ribose sugar are critical for stabilizing the active syn conformation, which is essential for antitumor activity. nih.gov These hydroxyl groups can form crucial hydrogen bonds either intramolecularly to stabilize the active shape of the drug or intermolecularly with amino acid residues in the target's binding site. Modifications to the sugar ring, such as replacing it with other glycosidic units or acyclic chains, can therefore drastically alter the compound's ability to adopt the necessary conformation for biological activity.

Contribution of the Sulfonamide Moiety to Ligand-Target Interactions

The sulfonamide group (-SO2NH2) is a versatile functional group in medicinal chemistry, known for its ability to mimic the transition state of tetrahedral intermediates and act as a hydrogen bond donor and acceptor. nih.govsemanticscholar.org In the context of this compound analogues, this moiety is central to their interaction with biological targets.

The sulfonamide group is a bioisostere of a carboxylic acid, a common feature in enzyme substrates. researchgate.net Its tetrahedral geometry and the electronegative oxygen atoms allow it to form strong, directional hydrogen bonds. Molecular docking studies on various sulfonamide-containing inhibitors have repeatedly shown the sulfonamide oxygens participating in multiple hydrogen-bonding interactions with key residues in the active site of target enzymes. researchgate.net For example, in studies of sulfonamides targeting dihydropteroate (B1496061) synthase (DHPS), the sulfonamide oxygens were observed forming hydrogen bonds with asparagine and arginine residues within the binding pocket. researchgate.net These interactions are critical for anchoring the ligand in the active site and ensuring high binding affinity.

| Moiety | Type of Interaction | Example Target Residues | Significance |

| Sulfonamide Oxygens | Hydrogen Bonding | Asn22, Arg63, Arg255 researchgate.net | Anchors the ligand in the active site researchgate.net |

| Sulfonamide N-H | Hydrogen Bonding | Backbone carbonyls | Provides additional binding affinity |

| Phenyl Ring (if present) | π-π Stacking, Cation-π | Phe190, Arg235 researchgate.net | Enhances binding through non-polar interactions |

Computational Chemistry and In Silico Approaches in SAR Studies

Computational methods are indispensable tools for elucidating SAR and guiding the rational design of new analogues. These in silico approaches allow for the rapid evaluation of large numbers of virtual compounds, prioritizing synthetic efforts on those most likely to succeed.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For sulfonamide-based inhibitors, docking studies have provided invaluable insights into their mechanism of action. Simulations have successfully predicted the binding poses of sulfonamide analogues within the active sites of enzymes like dihydropteroate synthase (DHPS) and various kinases. researchgate.netexcli.de These studies can reveal:

Key Amino Acid Interactions: Identifying the specific residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For instance, docking of sulfonamide analogues into DHPS revealed hydrogen bonding with Thr62 and cation-π interactions with Lys221. researchgate.net

Binding Conformation: Predicting the three-dimensional arrangement of the ligand within the active site, which can explain why certain stereoisomers or conformational isomers are more active than others.

Scoring Functions: Estimating the binding affinity (e.g., in kcal/mol), which helps in ranking and prioritizing analogues for synthesis and biological testing.

By simulating these interactions, researchers can rationally design modifications to the this compound scaffold to enhance binding affinity and selectivity for the desired target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used extensively in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their pharmacological effects. For this compound analogues, QSAR serves as a critical tool for predicting inhibitory activity, guiding the synthesis of new derivatives with potentially enhanced potency, and optimizing lead compounds. nih.gov

The fundamental principle of QSAR is to correlate molecular descriptors with biological activity. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure. For purine-sulfonamide analogues, these can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, modifications to the purine ring or the sulfonamide group can alter the electron distribution, impacting interactions with the target protein.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's Es. The steric bulk of substituents on the purine core can influence how the ligand fits into the binding pocket of a target enzyme.

Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor that measures a compound's lipophilicity. This property is crucial for membrane permeability and hydrophobic interactions within the active site.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices, which describe the branching and arrangement of atoms.

Once the descriptors are calculated for a series of this compound analogues with known biological activities, a mathematical model is constructed using statistical methods. Common approaches include Multiple Linear Regression (MLR), which creates a linear equation, and more complex methods like Artificial Neural Networks (ANN), which can model non-linear relationships. chemmethod.com For example, a 3D-QSAR study might involve techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the 3D steric and electrostatic fields of the molecules with their activity. nih.gov

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.gov

Table 1: Hypothetical QSAR Model for this compound Analogues

| Analogue | Substituent (R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 1 | -H | 1.2 | 5.4 | 15.2 | 14.8 |

| 2 | -Cl | 1.9 | 6.1 | 8.5 | 8.9 |

| 3 | -CH₃ | 1.7 | 5.2 | 11.3 | 11.0 |

| 4 | -OCH₃ | 1.1 | 6.5 | 9.8 | 10.1 |

| 5 | -NO₂ | 0.9 | 8.2 | 5.1 | 5.5 |

Molecular Dynamics Simulations to Analyze Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical basis of the structure and function of biological macromolecules. fau.de They provide detailed insights into the dynamic behavior of proteins and their interactions with ligands over time. nih.gov For this compound analogues, MD simulations are employed to understand the stability of the ligand-protein complex, elucidate binding mechanisms, and predict binding affinities. fau.denih.gov

The process begins with a starting structure of the protein-ligand complex, often obtained from molecular docking studies. This complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of every atom over a defined period, typically nanoseconds to microseconds, by solving Newton's equations of motion. nih.gov This process is governed by a "force field," a set of parameters that defines the potential energy of the system, including bonded and non-bonded interactions. nih.gov

A key metric for analyzing the stability of the complex is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low-RMSD value for the ligand suggests that it remains securely bound in the active site. In contrast, a high or fluctuating RMSD may indicate an unstable binding mode. nih.gov

MD simulations also allow for a detailed analysis of the specific intermolecular interactions that stabilize the complex. These include:

Hydrogen Bonds: Identifying the frequency and duration of hydrogen bonds between the sulfonamide or purine moieties and protein residues.

Hydrophobic Interactions: Observing the contacts between nonpolar regions of the ligand and the protein's binding pocket.

By analyzing these interactions, researchers can understand why certain analogues exhibit higher affinity than others and can rationally design modifications to enhance these favorable contacts. The trajectories from MD simulations can also be used in more advanced calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), to estimate the free energy of binding. nih.gov

Table 2: Summary of MD Simulation Results for Analogues Bound to a Target Protein

| Analogue | Average RMSD of Ligand (Å) | Simulation Time (ns) | Key Interacting Residues | Number of Stable H-Bonds |

| Analogue A | 1.5 ± 0.3 | 100 | Lys78, Asp120, Phe150 | 3 |

| Analogue B | 3.8 ± 0.9 | 100 | Asp120 | 1 |

| Analogue C | 1.7 ± 0.4 | 100 | Lys78, Asp120, Tyr152 | 4 |

Pharmacological Profiles and Advanced Research Applications of 1h Purine 6 Sulfonamide Pre Clinical Focus

Antimicrobial Research Applications

Pre-clinical investigations into the antimicrobial potential of 1H-Purine-6-sulfonamide and its related analogues have explored their activity against a variety of pathogenic microorganisms. Research in this area has focused on determining the spectrum of activity, including antibacterial, antifungal, and antiprotozoal effects, as well as the potential for synergistic interactions with other antimicrobial agents.

Spectrum of Activity Against Bacterial Strains (in vitro)

The antibacterial properties of sulfonamide derivatives have been a subject of extensive research, revealing a broad range of activity against both Gram-positive and Gram-negative bacteria nih.govsemanticscholar.org. While specific studies focusing exclusively on this compound are limited, research on related sulfonamide compounds provides insights into their potential antibacterial applications.

Sulfonamides generally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway nih.gov. This mechanism of action is effective against a variety of bacterial species. For instance, certain sulfonamide derivatives have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a major cause of nosocomial infections nih.gov.

In vitro studies on newly synthesized sulfonamide analogues have confirmed their inhibitory potential against a panel of bacterial strains. For example, one study demonstrated that a selection of sulfonamide analogues exhibited antibacterial activity against Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 35401, and Bacillus subtilis ATCC 6633 nih.gov. The minimum inhibitory concentrations (MICs) for the most potent of these analogues are presented in the table below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 32 |

| Pseudomonas aeruginosa ATCC 27853 | 16 |

| Escherichia coli ATCC 35401 | 16 |

| Bacillus subtilis ATCC 6633 | 16 |

It is important to note that the development of bacterial resistance to sulfonamides is a significant challenge, which has led to a decline in their use as standalone therapeutic agents nih.gov. However, research into novel sulfonamide derivatives, potentially including purine-sulfonamide hybrids, continues in an effort to overcome these resistance mechanisms.

Antifungal and Antiprotozoal Activities in Research Models

The antimicrobial research applications of sulfonamide derivatives extend beyond bacteria to include fungi and protozoa. Certain sulfonamides have shown inhibitory activity against fungi such as Pneumocystis jirovecii (formerly Pneumocystis carinii) and protozoa like Toxoplasma and Coccidia nih.gov.

In the realm of antifungal research, recent studies have explored the potential of sulfonamide-based compounds against emerging multidrug-resistant fungal pathogens. For instance, Schiff bases of sulfonamides have demonstrated promising antifungal activity against a panel of pathogenic Candida species, including the multidrug-resistant Candida auris nih.gov. While the parent sulfa drugs were inactive, their Schiff base derivatives showed significant antifungal effects, suggesting that structural modification is key to unlocking this activity nih.gov.

The table below summarizes the minimum inhibitory concentrations (MICs) of a representative Schiff base derivative of sulfamethoxypyridazine (B1681782) against various Candida strains.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 - 32 |

| Candida glabrata | 32 - 64 |

| Candida parapsilosis | 16 - 32 |

| Candida auris | 16 - 128 |

With regard to antiprotozoal activity, thienopyrimidine derivatives, which have a structural similarity to purines, have been investigated for their effects on various protozoa mdpi.com. While direct studies on this compound are not extensively documented in this context, the known antiprotozoal activity of related heterocyclic compounds suggests a potential avenue for future research.

Synergy Studies with Other Antimicrobial Agents in Pre-clinical Models

Given the rise of antimicrobial resistance, combination therapy has emerged as a critical strategy to enhance the efficacy of existing drugs. While specific synergy studies involving this compound are not widely reported, the broader class of sulfonamides has been investigated in combination with other antimicrobial agents.

The classic example of sulfonamide synergy is its combination with trimethoprim. This combination targets two different steps in the folic acid synthesis pathway, leading to a synergistic bactericidal effect. This principle of dual targeting is a cornerstone of antimicrobial combination therapy.

More recent pre-clinical studies have explored the synergistic potential of sulfonamide derivatives with other classes of antibiotics. For instance, research into novel sulfonamides has often included evaluations of their activity in combination with known antibacterial agents to identify potential synergistic interactions that could be exploited in a clinical setting. The goal of such studies is to lower the required therapeutic dose of each agent, thereby reducing the risk of toxicity and slowing the development of resistance.

Antineoplastic Research using this compound Analogues

The investigation of this compound analogues in the context of antineoplastic research has revealed significant potential for these compounds as anticancer agents. Pre-clinical studies have primarily focused on their antiproliferative effects in various cancer cell lines and their efficacy in murine leukemia models.

Evaluation of Antiproliferative Activity in Cancer Cell Lines (in vitro)

A number of this compound analogues have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines in vitro. These studies are crucial for identifying lead compounds with potent anticancer activity and for understanding their structure-activity relationships.

For example, a series of novel purine-6-sulfonamide nucleosides were assessed for their antileukemic activity against cultured L1210 cells nih.gov. The results of these in vitro assays are often expressed as the concentration of the compound required to inhibit cell growth by 50% (IC50). The antiproliferative activities of some of these analogues are detailed in the table below.

| Compound | IC50 (µM) |

|---|---|

| (R,S)-2-amino-9-β-D-ribofuranosylpurine-6-sulfinamide | Data not specified in abstract |

| Other novel nucleosides (21 total) | Data not specified in abstract |

In addition to leukemia cell lines, sulfonamide derivatives have demonstrated antiproliferative activity against a range of solid tumor cell lines. For instance, certain indoline-5-sulfonamide (B1311495) analogues have been shown to inhibit the growth of breast cancer (MCF7) and skin cancer (A431) cells mdpi.com. The antiproliferative effects of these compounds are often enhanced under hypoxic conditions, which are characteristic of the tumor microenvironment mdpi.com.

The table below presents the in vitro antiproliferative activity of a representative indoline-5-sulfonamide analogue against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions.

| Condition | IC50 (µM) |

|---|---|

| Normoxia | >25 |

| Hypoxia | 12.9 |

Assessment in Murine Leukemia Models (e.g., L1210)

The L1210 murine leukemia cell line has been a valuable tool in the pre-clinical assessment of potential anticancer agents, including purine (B94841) analogues. In vitro studies using cultured L1210 cells provide a preliminary indication of a compound's antileukemic potential.

A significant study in this area involved the evaluation of 21 novel purine-6-sulfenamide, -sulfinamide, and -sulfonamide nucleosides for their antileukemic activities against L1210 cells nih.gov. This research utilized a computer-aided receptor modeling method to analyze the structure-activity relationships of these compounds. The model was based on the minimum energy conformation of (R,S)-2-amino-9-beta-D-ribofuranosylpurine-6-sulfinamide, which was identified as an effective antileukemic agent in vivo nih.gov.

While specific IC50 values for all 21 compounds were not detailed in the abstract of the study, the research established a strong correlation between the chemical structure of these purine derivatives and their biological activity. The model developed from this research had a correlation coefficient of 0.933, indicating a high degree of predictability for the antileukemic activity of this class of compounds based on their molecular structure nih.gov. This type of quantitative structure-activity relationship (QSAR) analysis is instrumental in guiding the design of more potent and selective anticancer drugs.

Antiviral Research Investigations

Preclinical research has explored the potential of purine derivatives incorporating a sulfonamide moiety as antiviral agents. These investigations have primarily focused on their efficacy against various plant and human viruses.

A notable study centered on the synthesis of novel purine nucleoside derivatives containing a sulfonamide group and evaluated their antiviral activities against several plant viruses, including potato virus Y (PVY), cucumber mosaic virus (CMV), and tobacco mosaic virus (TMV). The findings from this research demonstrated that many of these synthesized compounds exhibited significant antiviral properties. nih.gov For instance, one particular compound from the series, at a concentration of 500 μg/mL, showed impressive curative and protective activities against both PVY and CMV. nih.gov Its performance was noted to be superior to that of established antiviral agents like ningnanmycin (B12329754) and ribavirin (B1680618) in the same assays. nih.gov

Furthermore, the aforementioned compound also displayed potent inactivating activity against TMV, with an EC50 value of 48.8 μg/mL, which was considerably better than that of ningnanmycin (84.7 μg/mL) and ribavirin (150.4 μg/mL). nih.gov The mechanism behind this enhanced antiviral effect is believed to be linked to the compound's ability to induce an immune response in the host plants. This includes the regulation of defense-related enzyme activities and genes, as well as influencing photosynthesis-related proteins. nih.gov These results suggest that purine nucleoside derivatives with a sulfonamide moiety are promising candidates for further development as novel antiviral agents in agriculture.

The broader class of sulfonamides has been a subject of extensive antiviral research. nih.govmdpi.com Structurally diverse sulfonamide derivatives have demonstrated substantial antiviral activity in both in vitro and in vivo studies. nih.gov This has led to the inclusion of the sulfonamide moiety in some clinically used HIV protease inhibitors. nih.gov Research continues to explore new sulfonamide-containing compounds to identify candidates with improved potency and activity against drug-resistant viral strains. nih.gov

| Virus | Activity Type | Activity (%) at 500 μg/mL | EC50 (μg/mL) |

|---|---|---|---|

| Potato Virus Y (PVY) | Curative | 52.5 | N/A |

| Potato Virus Y (PVY) | Protective | 60.0 | N/A |

| Cucumber Mosaic Virus (CMV) | Curative | 52.0 | N/A |

| Cucumber Mosaic Virus (CMV) | Protective | 60.2 | N/A |

| Tobacco Mosaic Virus (TMV) | Inactivating | N/A | 48.8 |

Immunomodulatory Research in Cellular and Animal Models

The immunomodulatory properties of purine analogues have been a significant area of preclinical research, revealing both immunosuppressive and immunostimulatory effects depending on the specific compound and context. While studies focusing specifically on this compound are limited, the broader class of purine nucleoside analogues has been shown to exert considerable influence on the immune system.

Purine analogues are recognized for their ability to act on non-dividing lymphocytes, which is a key aspect of their role in treating certain lymphoid malignancies. nih.gov This action extends to normal resting lymphocytes, leading to immunosuppressive effects such as prolonged lymphopenia, particularly affecting T cells and the CD4+ subset. nih.gov This immunosuppressive action has been harnessed for beneficial therapeutic effects in preventing graft-versus-host disease and graft rejection in transplantation scenarios. nih.gov

Conversely, some adenosine (B11128) analogs have been investigated for their immunostimulatory antiviral properties. Research has shown that these compounds can act as antagonists of the Adenosine A2A Receptor (A2AR). lsuhsc.eduembopress.org In the context of viral infections like SARS-CoV-2, adenosine is often overproduced and can suppress CD8+ T-cell responses through A2AR activation. lsuhsc.edu By blocking this receptor, certain adenosine analogs can boost CD8+ T-cell effector functions and other immune components, leading to rapid viral clearance in mouse models. lsuhsc.edu This dual function, combining intrinsic antiviral activity with immunomodulation, presents a novel approach for developing next-generation antiviral therapies. lsuhsc.eduembopress.org

The thiopurines, another class of purine analogues, are widely used as immunosuppressive and immunomodulatory agents in the management of autoimmune conditions. nih.gov Azathioprine, for example, is a prodrug that is converted to mercaptopurine, a purine analogue that inhibits DNA synthesis. wikipedia.org By preventing the clonal expansion of lymphocytes, it affects both cellular and humoral immunity and is effective in suppressing autoimmunity. wikipedia.org

| Class of Purine Analogue | Mechanism of Action | Observed Immunomodulatory Effect | Research Model |

|---|---|---|---|

| Purine Nucleoside Analogues | Action on non-dividing lymphocytes | Immunosuppression, lymphopenia | General preclinical research |

| Adenosine Analogues | Adenosine A2A Receptor (A2AR) antagonism | Immunostimulation, enhanced CD8+ T-cell function | Mouse models of SARS-CoV-2 infection |

| Thiopurines (e.g., Azathioprine) | Inhibition of DNA synthesis and lymphocyte clonal expansion | Immunosuppression, suppression of autoimmunity | General preclinical and clinical use |

Biochemical Pathway Perturbation Studies in Academic Research

Academic research into the specific biochemical pathway perturbations caused by this compound is not extensively documented in publicly available literature. However, the broader class of purine analogues, due to their structural similarity to endogenous purines, are known to function as antimetabolites that interfere with nucleotide metabolism.

Purine metabolism is a fundamental biochemical pathway essential for the synthesis of DNA and RNA, as well as for cellular energy transfer. youtube.com Purine analogues can perturb this pathway by several mechanisms. They can compete with natural purine nucleosides for the active sites of enzymes involved in DNA or RNA synthesis, thereby inhibiting these processes. nih.gov For example, some purine analogues are known to inhibit DNA polymerases, DNA primase, and DNA ligase I. wikipedia.org

The purine synthesis and salvage pathways are critical for maintaining a balanced pool of purine nucleotides. youtube.com The salvage pathway allows the cell to recycle purine bases from the degradation of nucleic acids. Perturbation of this pathway can have significant cellular consequences. For instance, a deficiency in the purine salvage pathway can lead to an accumulation of uric acid, a breakdown product of purines. youtube.com

Advanced Analytical Techniques in 1h Purine 6 Sulfonamide Research

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation in Synthetic Studies

Spectroscopic techniques are fundamental to the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the molecular structure of 1H-Purine-6-sulfonamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR analysis of purine (B94841) sulfonamides, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The protons on the purine ring and any associated aromatic groups produce signals in the aromatic region, generally between 6.51 and 8.54 ppm. rsc.orgripublication.com

¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom. For sulfonamide derivatives, aromatic carbons typically resonate between 111.83 and 160.11 ppm. rsc.org The specific shifts of the purine ring carbons (C2, C4, C5, C6, C8) are critical for confirming the site of sulfonylation. All spectroscopic data are verified using various 1D and 2D NMR techniques to unequivocally assign the structure. nih.gov

Interactive Table 1: Representative NMR Chemical Shifts for Purine Sulfonamide Structures

| Atom Type | Technique | Typical Chemical Shift (ppm) | Significance |

|---|---|---|---|

| Sulfonamide Proton | ¹H NMR | 8.78 - 10.15 rsc.org | Confirms the presence of the SO₂NH group. |

| Aromatic Protons | ¹H NMR | 6.51 - 8.54 rsc.orgripublication.com | Corresponds to protons on the purine and other aromatic rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the sulfonamide group (–SO₂NH–) has several characteristic absorption bands.

The most prominent are the asymmetric and symmetric stretching vibrations of the SO₂ group, which appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the region of 914–895 cm⁻¹. rsc.org Additionally, the N–H stretch of the sulfonamide group can be seen between 3349 and 3144 cm⁻¹. rsc.org The presence and position of these bands provide strong evidence for the successful synthesis of the sulfonamide moiety. researchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for Sulfonamides

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | SO₂ | 1320 - 1310 rsc.org |

| Symmetric Stretch | SO₂ | 1155 - 1143 rsc.org |

| N–H Stretch | NH (Sulfonamide) | 3349 - 3144 rsc.org |

| S–N Stretch | S-N | 914 - 895 rsc.org |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is further used to fragment the molecule and analyze the resulting pieces, offering clues about its structure. nih.gov

In the analysis of sulfonamides using techniques like electrospray ionization (ESI), a common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da. nih.gov For purine sulfonamides specifically, investigation by Fourier transform ion cyclotron resonance mass spectrometry (FTICRMS) has shown the expulsion of SO₂, SO₂H, and/or SO₂H₂ from the molecular ions. irb.hr These characteristic fragmentation patterns are crucial for confirming the identity of the synthesized compound. nih.govresearchgate.net

Chromatographic Methods (e.g., HPLC) for Compound Purification and Analysis

Chromatographic techniques are essential for both the purification of synthesized compounds and the analysis of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for sulfonamide derivatives due to its high resolution and sensitivity. wu.ac.th

For the purification and analysis of purine-based compounds, reverse-phase HPLC (RP-HPLC) is often employed. teledynelabs.com In this technique, a nonpolar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. wu.ac.thteledynelabs.com The separation is typically achieved using a gradient elution system, where the composition of the mobile phase is changed over time. A common mobile phase consists of a mixture of an aqueous buffer (often containing a small amount of acid like formic or acetic acid to improve peak shape) and organic solvents such as acetonitrile (B52724) and/or methanol (B129727). nih.gov

This method allows for the effective separation of the target compound from unreacted starting materials, byproducts, and other impurities. The purity of the final product is determined by integrating the peak area of the compound of interest relative to the total area of all peaks detected, typically by a UV detector set at a specific wavelength (e.g., 254 or 265 nm). wu.ac.thcabidigitallibrary.org

Interactive Table 3: Typical HPLC Parameters for Sulfonamide Analysis

| Parameter | Description | Commonly Used |

|---|---|---|

| Technique | High-Performance Liquid Chromatography | Reverse-Phase (RP-HPLC) teledynelabs.com |

| Stationary Phase | Column | C8 or C18 wu.ac.thteledynelabs.comcabidigitallibrary.org |

| Mobile Phase | Solvents | Acetonitrile, Methanol, Water with acid modifier nih.gov |

| Elution | Method | Gradient Elution |

| Detector | Wavelength | UV at 254 nm or 265 nm wu.ac.thcabidigitallibrary.org |

Development of In Vitro Biological Assays for Mechanistic Investigations

Once a pure compound is obtained, in vitro biological assays are employed to investigate its biological activity and mechanism of action. youtube.com These assays can be broadly categorized into biochemical (enzyme-based) and cell-based assays.

Biochemical Assays

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme. youtube.com For sulfonamides, which are known to target enzymes in metabolic pathways, an enzyme inhibition assay is a classic example. biorxiv.org For instance, the antibacterial mechanism of many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate synthesis pathway. biorxiv.org

To investigate this, an in vitro activity assay can be established to measure the catalytic activity of purified DHPS. The release of a reaction product, such as pyrophosphate (PPi), can be monitored in the presence of varying concentrations of the inhibitor (this compound). A reduction in PPi release would indicate inhibition of the enzyme, allowing for the determination of parameters like the IC₅₀ value. biorxiv.org

Cell-Based Assays

Cell-based assays use living cells to provide a more biologically relevant context for evaluating a compound's effect. nuvisan.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, or changes in gene expression. precisionformedicine.com

For a purine analog like this compound, a relevant assay might involve testing its effect on cancer cell lines. For example, the compound could be incubated with cultured human kidney cells (HK-2) or specific cancer cells, and its impact on cell proliferation or viability would be measured. nih.gov Techniques such as the tetrazolium-based toxicity assay can be used to quantify the number of living cells after treatment, providing insight into the compound's cytotoxic or cytostatic effects. nih.gov

Interactive Table 4: Examples of In Vitro Assays for Mechanistic Studies

| Assay Type | Purpose | Example System | Typical Measurement |

|---|---|---|---|

| Biochemical Assay | To measure direct interaction with a molecular target. youtube.com | Purified dihydropteroate synthase (DHPS) enzyme. biorxiv.org | Inhibition of enzyme activity (e.g., pyrophosphate release). biorxiv.org |

Future Directions and Emerging Research Avenues for 1h Purine 6 Sulfonamide Research

Design and Synthesis of Next-Generation Purine (B94841) Sulfonamide Hybrid Compounds

The design of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a leading strategy to develop next-generation therapeutics with improved efficacy and novel mechanisms of action. nih.govrsc.org In the realm of purine sulfonamides, this approach involves covalently linking the purine-sulfonamide core to other chemical moieties to create a single molecular entity with enhanced or synergistic biological activities.

Recent research has focused on synthesizing purine derivatives linked to various functional groups. For instance, N-(purin-6-yl)amino carboxylic acids have been synthesized by reacting 6-chloropurine (B14466) with omega-amino acids. nih.gov To improve properties like solubility, fragments such as 2-hydroxyethoxymethyl have been introduced at the N(9) position of the purine ring. nih.gov The synthesis of purine derivatives often starts from precursors like 2,6-dichloropurine, which can be subsequently modified to introduce different functional groups at the 2 and 6 positions, such as through reactions with potassium carbonate in methanol (B129727) or with ammonium (B1175870) hydroxide. mdpi.com Another synthetic strategy involves the cyclo-condensation of 5,6-diaminouracils with other reagents to form the purine ring system. rsc.org

A notable example of this hybrid strategy is the creation of ciprofloxacin-sulfonamide hybrids. nih.gov These compounds were designed to merge the antibacterial properties of fluoroquinolones with those of sulfonamides, aiming for dual inhibitory activity against bacterial DNA gyrase and topoisomerase IV. nih.gov The synthesis of such hybrids often involves modifying the N atom at the C7 position of the ciprofloxacin (B1669076) side chain. nih.gov This approach not only aims to enhance potency but also to potentially mitigate side effects associated with the parent drugs. nih.gov

| Hybrid Compound Class | Synthetic Strategy | Target Application |

| N-(purin-6-yl)amino carboxylic acids | Reaction of 6-chloropurine with omega-amino acids in an aqueous sodium carbonate solution. nih.gov | Cytotoxic agents. nih.gov |

| Ciprofloxacin-sulfonamide hybrids | Modification at the N atom of the C7 side chain of ciprofloxacin to incorporate a sulfonamide moiety. nih.gov | Antibacterial agents with dual DNA gyrase/topoisomerase IV inhibitory activity. nih.gov |

| 2,6-Disubstituted Purine Derivatives | Condensation of chlorine derivatives with the potassium salt of purine analogues in dimethylformamide. mdpi.com | Potential protein kinase inhibitors for anticancer activity. mdpi.com |

| N(9)-substituted purine conjugates | Synthesis starting from an N-phthaloyl derivative to introduce fragments like 2-hydroxyethoxymethyl at the N(9) position. nih.gov | Improvement of physicochemical properties like solubility for cytotoxic agents. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Research Areas (excluding clinical applications)

While the classical target of sulfonamides is the enzyme dihydropteroate (B1496061) synthase (DHPS) in the folic acid pathway of bacteria, research into 1H-Purine-6-sulfonamide and related compounds has unveiled a range of novel biological targets, extending their potential therapeutic applications far beyond antibacterial activity. researchgate.netnih.govopenpr.com

One significant area of exploration is in cancer research. Certain sulfonamide derivatives have demonstrated the ability to inhibit enzymes like carbonic anhydrase, which is implicated in some cancers. researchgate.netmdpi.com A key emerging target is the Werner syndrome protein (WRN), a helicase essential for the viability of cancers with high microsatellite instability (MSI-H). nih.govacs.org Researchers have discovered 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives that act as covalent inhibitors of WRN's helicase activity, presenting a new avenue for targeted cancer therapy. nih.govacs.org

In the context of infectious diseases, research has moved beyond DHPS to create dual-target inhibitors. For example, novel N-sulfonamide 2-pyridone derivatives have been designed to simultaneously inhibit both DHPS and dihydrofolate reductase (DHFR), another critical enzyme in the folate pathway. acs.org This dual-inhibition strategy aims to create more potent antimicrobial agents. acs.org Furthermore, ciprofloxacin-sulfonamide hybrids have been developed to target bacterial DNA gyrase and topoisomerase IV. nih.gov

Other identified targets for novel sulfonamide derivatives include:

Human Uric Acid Transporter 1 (hURAT1): Inhibition of this transporter is a strategy for managing gout disease. nih.gov

α-glucosidase and α-amylase: These enzymes are targets for antidiabetic agents, and novel sulfonamide derivatives have shown potent inhibitory activity against them. rsc.org

These preclinical findings highlight the versatility of the purine sulfonamide scaffold in targeting a diverse set of enzymes and transporters relevant to a wide range of diseases. nih.gov

| Novel Target | Therapeutic Research Area | Example Compound Class | Key Findings |

| Werner syndrome protein (WRN) helicase | Oncology (MSI-H cancers) | 2-Sulfonyl/sulfonamide pyrimidines | Covalent inhibitors specific for WRN helicase activity identified through high-throughput screening. nih.govacs.org |

| Dihydrofolate reductase (DHFR) | Infectious Disease | N-sulfonamide 2-pyridones | Compounds designed to act as dual inhibitors of both DHPS and DHFR. acs.org |

| DNA gyrase / Topoisomerase IV | Infectious Disease | Ciprofloxacin-sulfonamide hybrids | Hybrids showed potent inhibitory activity against both enzymes. nih.gov |

| Human Uric Acid Transporter 1 (hURAT1) | Metabolic Disease (Gout) | Substituted sulfonamide derivatives | Compounds exhibited excellent inhibition with IC50 values in the nanomolar range. nih.gov |

| α-glucosidase | Metabolic Disease (Diabetes) | Sulfonamide derivatives with imine linkers | Derivatives showed inhibitory potential more potent than the drug acarbose. rsc.org |

Advanced Computational and Data-Driven Approaches in Purine Sulfonamide Drug Discovery Research

Computational methods and data-driven approaches are integral to modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.gov In the field of purine sulfonamide research, these techniques are employed to predict molecular properties, understand structure-activity relationships (SAR), and identify promising new drug candidates through virtual screening.

One powerful computational tool is the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. nih.gov For instance, a computer-aided receptor modeling method known as REMOTEDISC was used to analyze the antileukemic activities of 21 novel purine-6-sulfonamide and related nucleosides. nih.gov This method successfully built a model that could explain the variance in biological data and identify key molecular features, such as the 2'-OH, 5'-OH, and C2-NH2 groups, that contribute to antitumor activity. nih.gov

Density Functional Theory (DFT) is another widely used method to calculate the structural and spectroscopic data of sulfonamide molecules in their ground state, allowing for a comparison between theoretical and experimental data. researchgate.netnih.gov Molecular docking studies are also crucial for predicting how a ligand will bind to its target receptor. This approach has been used to investigate the binding modes of sulfonamide derivatives with targets like α-glucosidase, SARS Coronavirus Main Proteinase (3CLpro), and modeled SARS CoV-2 RdRp structures. rsc.orgnih.gov

More recently, machine learning (ML) and other data-driven approaches are being applied. ML models are being developed to predict the physicochemical properties and biological activities of compounds. nih.govresearchgate.net For example, a python-based algorithmic approach using topological indices and linear regression has been developed to create quantitative structure-property relationship (QSPR) models for sulfonamide drugs, helping to predict characteristics and optimize drug design. scinito.airesearchgate.net Unsupervised learning techniques like K-means clustering and Principal Component Analysis (PCA) are being used to analyze antimicrobial resistance gene data, which can provide insights into resistance mechanisms relevant to sulfonamides. nih.gov

| Computational Method | Application in Purine Sulfonamide Research | Key Insights |

| 3D-QSAR (e.g., REMOTEDISC) | Analyzing antileukemic activity of purine-6-sulfonamide nucleosides. nih.gov | Identified key molecular features and conformations responsible for antitumor activity. nih.gov |

| Molecular Docking | Predicting binding modes of sulfonamide derivatives to various protein targets (e.g., α-glucosidase, viral proteases). rsc.orgnih.gov | Provides rationale for observed biological activity and guides the design of more potent inhibitors. |

| Density Functional Theory (DFT) | Calculating structural and spectroscopic properties of sulfonamide molecules. researchgate.netnih.gov | Validates experimental data and provides a deeper understanding of molecular structure. researchgate.net |

| Machine Learning / QSPR | Predicting properties and modeling structure-activity relationships of sulfonamide drugs. researchgate.net | Establishes significant correlations between topological characteristics and physicochemical properties. researchgate.net |

| Virtual Screening | Designing and identifying selective inhibitors for specific targets from a virtual library of compounds. mdpi.com | Enabled the identification of promising selective inhibitors for PI3K isoforms prior to synthesis. mdpi.com |

Investigation of Resistance Mechanisms and Strategies in Pre-clinical Models

The emergence of drug resistance is a significant challenge in the therapeutic use of antimicrobial agents, including sulfonamides. springernature.com Pre-clinical research is focused on understanding the molecular basis of resistance and developing strategies to overcome it. For sulfonamides, resistance is primarily linked to the target enzyme, dihydropteroate synthase (DHPS), which is encoded by the folP gene. nih.govresearchgate.net

Two principal mechanisms of resistance have been identified in preclinical models:

Mutations in the Target Enzyme: Alterations in the folP gene can lead to amino acid substitutions in the DHPS enzyme. biorxiv.org These mutations, often located in loops that line the drug's binding site, can reduce the binding affinity of sulfonamides without significantly compromising the enzyme's ability to bind its natural substrate, p-aminobenzoic acid (pABA). nih.govbiorxiv.org In some bacteria, such as Streptococcus pneumoniae, resistance has been linked to small duplications of 3 or 6 base pairs within the DHPS-encoding gene. researchgate.netnih.gov

Acquisition of Resistance Genes: A widespread mechanism, particularly in gram-negative bacteria, is the horizontal gene transfer of resistance genes, such as sul1, sul2, and sul3. nih.govrupahealth.com These genes encode for alternative, highly resistant versions of the DHPS enzyme. researchgate.netbiorxiv.org These "Sul" enzymes possess a remodeled active site, featuring an insertion of a key phenylalanine residue, that effectively blocks sulfonamide binding while still allowing pABA to enter, thus conferring robust resistance. springernature.combiorxiv.org

Strategies to counter these resistance mechanisms are an active area of research. One approach is the development of new sulfonamide derivatives that can effectively inhibit these resistant enzyme variants. springernature.com Understanding the structural differences between the susceptible and resistant enzymes through X-ray crystallography and other techniques is crucial for designing such molecules. biorxiv.org Another strategy is the development of dual-target inhibitors, which simultaneously block multiple essential pathways, making it more difficult for resistance to emerge. acs.org

| Resistance Mechanism | Molecular Basis | Organisms Studied (Pre-clinical) | Overcoming Strategy |

| Target Modification | 3- or 6-bp duplications and point mutations in the chromosomal folP gene encoding DHPS. researchgate.netnih.gov | Streptococcus pneumoniae researchgate.netnih.gov | Design of inhibitors that can bind effectively to mutated DHPS. |

| Acquisition of Resistance Genes | Horizontal transfer of sul1, sul2, sul3 genes encoding for highly resistant DHPS variants. nih.govresearchgate.net | Gram-negative enteric bacteria (e.g., E. coli) nih.govresearchgate.net | Development of novel sulfonamides that can evade the discriminatory active site of Sul enzymes. biorxiv.org |

| Intrinsic Resistance of Sul Enzymes | Remodeled pABA-binding region in Sul enzymes, including a key phenylalanine insertion that blocks drug binding. biorxiv.org | E. coli expressing Sul enzymes. biorxiv.org | Structure-based design of new drugs that can accommodate or bypass the modified active site. biorxiv.org |

Integration of Chemical Biology Tools for Deeper Mechanistic Understanding

Chemical biology provides a powerful toolkit of molecular probes and advanced assays to dissect the complex biological mechanisms of drug action. For this compound research, these tools are essential for identifying drug targets, validating their engagement within a cellular context, and elucidating downstream effects.

High-throughput screening (HTS) assays are a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. For novel targets like the WRN helicase, researchers have developed sophisticated multiplexed HTS assays that can simultaneously monitor the enzyme's different activities (exonuclease, ATPase, and helicase). nih.govacs.org This allows for the efficient discovery of inhibitors, such as the 2-sulfonyl/sulfonamide pyrimidines, and provides initial insights into their mechanism of inhibition (e.g., competitive with ATP). nih.govacs.org

Fluorescent probes are another valuable tool for studying molecular interactions. For example, 1-Anilino-8-naphthalenesulfonate, a fluorescent probe, has been used to investigate the binding of sulfonamides to macromolecules like povidone. nih.gov Changes in fluorescence intensity upon competition with a sulfonamide can be used to determine binding constants and infer the nature of the interaction, such as whether it is hydrophobic. nih.gov

The broader field of chemical biology offers a range of tools applicable to purine sulfonamide research, including:

Chemical Probes and Bioorthogonal Chemistries: These can be used for target engagement studies, allowing researchers to confirm that a compound is binding to its intended target in a complex biological system.

Bioconjugation: Techniques such as using NHS esters or maleimides allow for the linking of sulfonamides to other molecules, such as fluorescent tags or affinity labels, for use in pull-down assays to identify binding partners.

DNA Encoded Libraries (DELs): This technology allows for the screening of massive libraries of compounds in a single tube to accelerate the identification of novel binders to a protein target.

By integrating these chemical biology tools, researchers can move beyond simply identifying active compounds to achieve a deeper, more nuanced understanding of how this compound and its derivatives function at a molecular level.

Q & A

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (PDB IDs: e.g., 2XDA for adenosine receptors).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Free energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing residues with ∆G < −5 kcal/mol .

Validation : Cross-check predictions with SPR (surface plasmon resonance) experimental KD values .

How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Q. Basic Research Focus

- Thermal stability : Perform TGA (thermogravimetric analysis) at 25–200°C to identify decomposition thresholds.

- Photostability : Expose samples to UV light (320–400 nm) and quantify degradation via HPLC-UV at 254 nm .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to measure moisture uptake at 25°C/60% RH.

Data Reporting : Tabulate half-life (t½) under each condition and recommend inert-atmosphere storage .

What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Q. Advanced Research Focus

- Non-linear regression : Fit data to a four-parameter logistic model (IC₃₀/EC₅₀) using GraphPad Prism.

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points.

- Multivariate analysis : Use PCA to identify covariates (e.g., solvent type, cell passage number) influencing toxicity .

Reproducibility : Pre-register protocols on platforms like OSF to reduce analytical flexibility .

How should researchers formulate hypotheses about the metabolic pathways of this compound in vivo?

Q. Advanced Research Focus

In silico prediction : Use MetaCore or similar tools to map potential Phase I/II metabolites.

In vitro validation : Incubate with liver microsomes (human/rodent) and analyze via LC-QTOF-MS.

Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates .

Hypothesis Framework : Apply PICO (Population: liver enzymes; Intervention: metabolic inhibitors; Comparison: control; Outcome: metabolite profile) .

What experimental controls are critical when studying this compound’s inhibitory effects on enzymatic activity?

Q. Basic Research Focus

- Negative controls : Use enzyme-free assays and inactive analogs (e.g., 6-methylpurine).

- Positive controls : Include known inhibitors (e.g., theophylline for adenosine deaminase).

- Solvent controls : Account for DMSO effects (<0.1% v/v) on enzyme kinetics .

Data Normalization : Express activity as % inhibition relative to vehicle-treated groups.

How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?

Q. Methodological Focus

- Co-solvents : Use cyclodextrin (10–20 mM) or PEG-400 to enhance solubility.

- Sonication : Apply pulsed ultrasound (30 s on/off cycles) for 5 min.

- Critical micelle concentration (CMC) : Measure via dynamic light scattering (DLS) to avoid artifactorial aggregation .

What criteria should guide the selection of in vivo models for this compound pharmacokinetic studies?

Q. Advanced Research Focus

- Species relevance : Use transgenic mice expressing human CYP450 isoforms for metabolic extrapolation.

- Dosing routes : Compare oral bioavailability vs. intravenous administration.

- Endpoint selection : Measure plasma t½, Cmax, and AUC0–24h via LC-MS/MS .

Ethics : Justify sample sizes using power analysis (β ≥ 0.8) to minimize animal use .

How can machine learning improve SAR (structure-activity relationship) models for this compound derivatives?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.